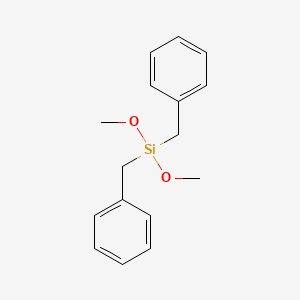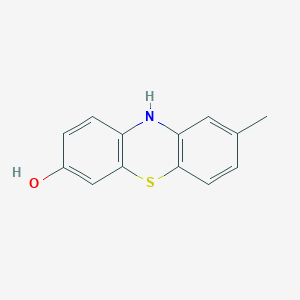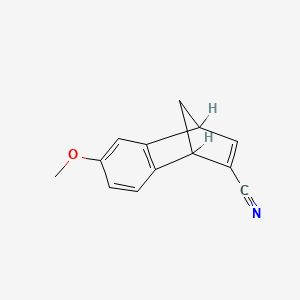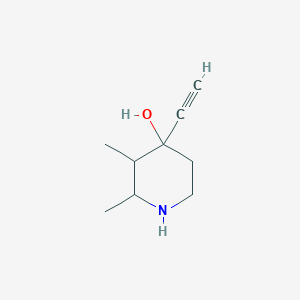
4-Ethynyl-2,3-dimethylpiperidin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethynyl-2,3-dimethylpiperidin-4-ol is a chemical compound with the molecular formula C9H15NO It is a piperidine derivative characterized by the presence of an ethynyl group at the 4-position and methyl groups at the 2 and 3 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethynyl-2,3-dimethylpiperidin-4-ol typically involves the alkylation of piperidine derivatives followed by the introduction of the ethynyl group. One common method includes the reaction of 2,3-dimethylpiperidine with an ethynylating agent under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions: 4-Ethynyl-2,3-dimethylpiperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ethynyl group can be reduced to an alkene or alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for converting the hydroxyl group into a leaving group.
Major Products:
Oxidation: Formation of 4-ethynyl-2,3-dimethylpiperidin-4-one.
Reduction: Formation of 4-ethyl-2,3-dimethylpiperidin-4-ol.
Substitution: Formation of 4-ethynyl-2,3-dimethylpiperidin-4-chloride or bromide.
Scientific Research Applications
4-Ethynyl-2,3-dimethylpiperidin-4-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Ethynyl-2,3-dimethylpiperidin-4-ol involves its interaction with molecular targets such as enzymes and receptors. The ethynyl group can participate in π-π interactions, while the hydroxyl group can form hydrogen bonds. These interactions can modulate the activity of biological targets, leading to various physiological effects.
Comparison with Similar Compounds
4-Ethynyl-2,5-dimethylpiperidin-4-ol: Similar structure but with a different substitution pattern.
4-Vinyl-2,3-dimethylpiperidin-4-ol: Contains a vinyl group instead of an ethynyl group.
2,3-Dimethylpiperidin-4-ol: Lacks the ethynyl group.
Uniqueness: 4-Ethynyl-2,3-dimethylpiperidin-4-ol is unique due to the presence of both ethynyl and hydroxyl groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
66493-34-3 |
|---|---|
Molecular Formula |
C9H15NO |
Molecular Weight |
153.22 g/mol |
IUPAC Name |
4-ethynyl-2,3-dimethylpiperidin-4-ol |
InChI |
InChI=1S/C9H15NO/c1-4-9(11)5-6-10-8(3)7(9)2/h1,7-8,10-11H,5-6H2,2-3H3 |
InChI Key |
BZKKJFAATBNZLW-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(NCCC1(C#C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



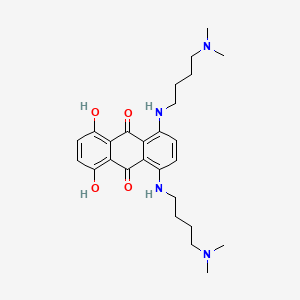


![hydrogen sulfate;5-methoxy-4-methyl-2-[(2-methylsulfonyl-4-nitrophenyl)diazenyl]benzenediazonium](/img/structure/B14471759.png)



![Disodium 5-[[2,4-dihydroxy-5-[(4-nitrophenyl)azo]phenyl]azo]-4-hydroxy-3-[(4-nitrophenyl)azo]naphthalene-2,7-disulphonate](/img/structure/B14471785.png)
![[1-(Butylsulfanyl)but-3-EN-1-YL]benzene](/img/structure/B14471786.png)
